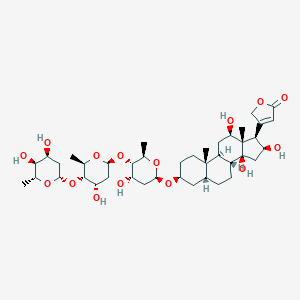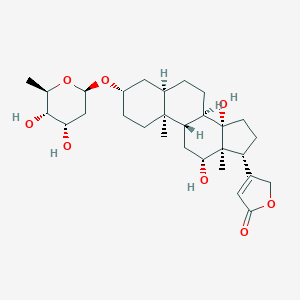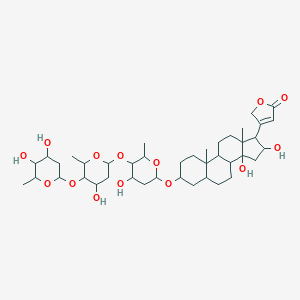
二地敏
描述
Didymin is an orally bioactive dietary flavonoid glycoside first found in citrus fruits . It has traditionally been used in Asian countries as a dietary antioxidant .
Synthesis Analysis
Didymin protects pancreatic beta cells by enhancing mitochondrial function in high-fat diet-induced impaired glucose tolerance . It also interacts with the NRF1 protein, forming a hydrogen bond with the ALA73 residue .
Molecular Structure Analysis
Didymin has a binding energy of -9.40 kcal/mol, where hydroxyl groups from the two sugar molecules form the most hydrogen interactions with the amino acid residues of BACE1 . The molecular formula of Didymin is C28H34O14 .
Chemical Reactions Analysis
Didymin is a major component of the complex mixture of flavonoids present in the active extracts of Clinopodium mexicanum .
Physical And Chemical Properties Analysis
Didymin has a density of 1.6±0.1 g/cm3, a boiling point of 896.6±65.0 °C at 760 mmHg, and a flash point of 295.3±27.8 °C . It has 14 H bond acceptors, 7 H bond donors, and 7 freely rotating bonds .
科学研究应用
Didymin, also known as isosakuranetin 7-O-rutinoside, is a bioactive dietary flavonoid glycoside primarily found in citrus fruits. Traditionally used as a dietary antioxidant in Asian countries, didymin has recently garnered attention due to its pleiotropic effects on various biological activities . Now, let’s explore its potential therapeutic applications:
Anti-Cancer Properties
Didymin exhibits extensive inhibition of oxidative stress and affects cell proliferation and invasion pathways, making it a promising candidate in cancer research. Researchers have highlighted its anti-tumoral activities, which could contribute to novel cancer therapies .
Neurological Diseases
Studies suggest that didymin may play a role in neuroprotection. Its antioxidant properties and potential to modulate signaling molecules make it relevant for neurodegenerative disorders. Further investigations are needed to unravel its precise mechanisms .
Liver Diseases
Didymin shows promise in liver health. Its hepatoprotective effects could benefit individuals with liver diseases, including fatty liver, hepatitis, and cirrhosis. Mechanistic studies are ongoing to elucidate its impact on liver function .
Cardiovascular Health
The cardiovascular system also benefits from didymin. Its anti-inflammatory and antioxidant properties may contribute to preventing heart diseases, such as atherosclerosis and hypertension. Research continues to explore its cardioprotective effects .
Other Potential Applications
Beyond the mentioned fields, didymin’s versatility extends to other areas. Researchers are investigating its effects on diabetes, inflammation, and immune modulation. As we uncover more about this dietary flavonoid, its therapeutic potential continues to expand .
作用机制
Target of Action
Didymin, a citrus-derived natural compound, primarily targets neuroblastoma cells, specifically those with p53 mutations . It also targets the MYCN gene, which is amplified in approximately 25% of neuroblastomas . Another key target of Didymin is Raf kinase inhibitory protein (RKIP), which regulates MYCN activation .
Mode of Action
Didymin interacts with its targets by upregulating RKIP levels and inhibiting N-Myc at the protein, mRNA, and transcriptional level . This interaction leads to the death of both p53 wild-type and drug-resistant p53-mutant neuroblastoma cells .
Biochemical Pathways
Didymin affects several biochemical pathways. It overcomes drug-resistance in p53-mutant neuroblastoma through RKIP-mediated inhibition of MYCN . This inhibition impacts GRK2, PKCs, Let-7 micro-RNA, and clathrin-dependent endocytosis through both Raf-dependent and -independent mechanisms . In addition, Didymin triggers downstream pathways that enhance mitochondrial biogenesis and function .
Pharmacokinetics
It is known that didymin is an orally bioactive dietary flavonoid glycoside . This suggests that it is well-absorbed and has good bioavailability.
Result of Action
Didymin has been shown to kill p53 wild-type as well as drug-resistant p53-mutant neuroblastoma cells in culture . Moreover, orally administered Didymin causes regression of neuroblastoma xenografts in mouse models, without toxicity to non-malignant cells, neural tissues, or neural stem cells . In the context of metabolic dysfunction-associated fatty liver disease (MAFLD), Didymin reduces pathological damage and fibrosis of myocardial tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Didymin. For instance, Didymin can reverse the adverse effects of environmental toxins on cancer . It is also suggested that Didymin’s therapeutic effects may be related to its anti-tumor, anti-inflammatory, and therapeutic effects .
安全和危害
属性
IUPAC Name |
(2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3/t11-,17-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCRQBAILCLJGU-HIBKWJPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931536 | |
| Record name | Didymin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didymin | |
CAS RN |
14259-47-3 | |
| Record name | Didymin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14259-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didymin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didymin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDYMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Q5OS3TU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





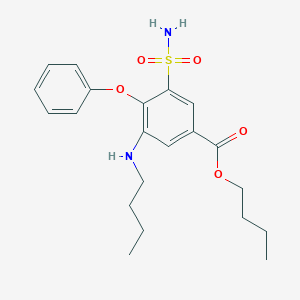

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)
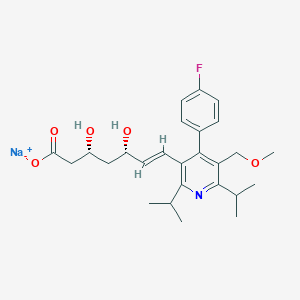
![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)
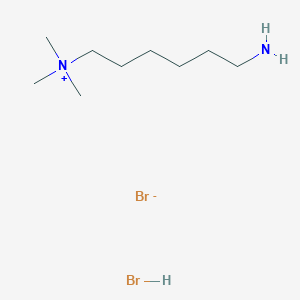
![Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B194498.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)
![2,10,18,26-Tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone](/img/structure/B194521.png)
